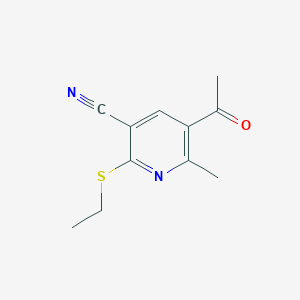
5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Acetyl-2-(ethylsulfanyl)-6-methylpyridine-3-carbonitrile is a compound that belongs to the pyridine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 233.31 g/mol
- IUPAC Name : this compound
This compound is characterized by the presence of an acetyl group, an ethyl sulfanyl group, and a cyano group, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various substituted pyridines showed promising results against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies against various cancer cell lines. Notably, it was found to inhibit the growth of MCF7 (breast cancer), SK-OV-3 (ovarian cancer), and CCRF-CEM (leukemia) cells. The cytotoxic effects were assessed using the MTT assay, revealing a dose-dependent response in cancer cell viability .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.2 | Induction of apoptosis |
| SK-OV-3 | 12.8 | Cell cycle arrest |
| CCRF-CEM | 10.5 | Inhibition of proliferation |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. For instance, its anticancer effects may result from apoptosis induction and cell cycle arrest mechanisms. Additionally, its ability to modulate multidrug resistance (MDR) pathways has been noted, enhancing the efficacy of conventional chemotherapy agents .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was tested alongside standard chemotherapeutic agents like doxorubicin. The results indicated that several derivatives exhibited enhanced cytotoxicity compared to doxorubicin, particularly in liver and colorectal cancer cell lines. This suggests that modifications in the chemical structure could lead to improved therapeutic profiles .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The results showed that the compound had significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
5-acetyl-2-ethylsulfanyl-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-4-15-11-9(6-12)5-10(8(3)14)7(2)13-11/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUMCAMPHFJCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C=C1C#N)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














